Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Description

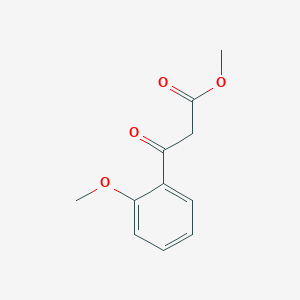

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIWRCBBMGTEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374884 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54177-02-5 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Synthetic Pathway: Mixed Claisen Condensation

The synthesis of this compound is effectively carried out via a mixed or crossed Claisen condensation.[1][2] This reaction involves the acylation of an enolizable ester, in this case, methyl acetate, by a non-enolizable ester, methyl 2-methoxybenzoate.[2][3][4] Methyl 2-methoxybenzoate lacks α-hydrogens, preventing it from undergoing self-condensation and allowing it to act solely as the electrophilic acylating agent.[2][3] The reaction is mediated by a strong base, typically sodium methoxide, to generate the required ester enolate.[5]

The overall reaction is as follows:

Reaction Mechanism:

The mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, sodium methoxide, abstracts an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate of methyl acetate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to yield the desired β-keto ester, this compound.

-

Deprotonation of Product: The newly formed β-keto ester has acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide base deprotonates this position, forming a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation drives the reaction equilibrium towards the product.

-

Protonation (Work-up): A final acidic work-up step is required to neutralize the reaction mixture and protonate the enolate, yielding the final neutral product.

Below is a diagram illustrating the logical flow of the synthetic pathway.

Quantitative Data

The following table summarizes representative quantitative data for the mixed Claisen condensation synthesis of aryl β-keto esters, which is analogous to the synthesis of the target compound. Yields and reaction times can vary based on the specific substrate, base, and reaction conditions.

| Parameter | Value | Reference |

| Typical Yield | 65-85% | Based on analogous reactions |

| Reaction Temperature | 25-80°C | [6] |

| Reaction Time | 2-6 hours | General knowledge |

| Purity (after purification) | >95% | General knowledge |

| Scale | Laboratory (mmol to mol) | General knowledge |

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

Materials and Reagents:

-

Methyl 2-methoxybenzoate

-

Methyl acetate

-

Sodium methoxide (or sodium hydride)

-

Anhydrous Toluene (or THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or vacuum distillation

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere of nitrogen or argon.

-

Addition of Base and Solvent: Anhydrous toluene is added to the flask, followed by the cautious addition of sodium methoxide. The resulting suspension is stirred.

-

Formation of Enolate: Methyl acetate is added dropwise to the stirred suspension of the base in toluene at room temperature. To control self-condensation, the methyl acetate can be added slowly to a mixture of the base and methyl 2-methoxybenzoate.[2]

-

Addition of Electrophile: Methyl 2-methoxybenzoate is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux (or stirred at a specified temperature) for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by either vacuum distillation or silica gel column chromatography (using a mixture of hexanes and ethyl acetate as the eluent) to afford pure this compound.

The following diagram outlines the general experimental workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 6. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Introduction

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also known as methyl 2-methoxybenzoylacetate, is a β-keto ester derivative of anisole. The presence of the methoxy group at the ortho position on the phenyl ring, combined with the reactive β-keto ester moiety, makes this compound a potentially valuable intermediate in organic synthesis. Its structural features suggest applications in the synthesis of heterocyclic compounds, pharmaceuticals, and other complex organic molecules. This document provides a detailed overview of its predicted chemical properties, a plausible synthetic route, and standard analytical methodologies.

Chemical and Physical Properties

Specific experimental data for this compound is not available. However, the properties can be estimated by examining its structural isomers and related compounds.

Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be >250 °C at 760 mmHg |

| Melting Point | Estimated to be in the range of 30-50 °C |

| Density | Estimated to be ~1.15 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |

Comparative Data of Related Compounds

To provide context for the predicted properties, the following table summarizes the known physical properties of closely related isomers and analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |

| Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C₁₁H₁₂O₄ | 208.21 | - | - | [1] |

| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₁H₁₂O₄ | 208.21 | 135 °C / 0.27 mmHg | 40-42 °C | [2] |

| Methyl 3-(2-methoxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | - | - | [3] |

| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 248 °C | - | [4] |

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of β-keto esters is the Claisen condensation.

Proposed Synthetic Route: Claisen Condensation

This compound can be synthesized via a Claisen condensation reaction between methyl 2-methoxybenzoate and methyl acetate, using a strong base such as sodium methoxide or sodium hydride.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Adapted from similar syntheses)

Materials:

-

Methyl 2-methoxybenzoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). Anhydrous THF is added to create a slurry.

-

Addition of Reactants: A solution of methyl 2-methoxybenzoate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium hydride is quenched by the slow, dropwise addition of water. The mixture is then acidified to pH ~4-5 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The following are the expected spectral characteristics for this compound, based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

-

~12.0 ppm (s, broad, enol-OH): This signal, if present, indicates the existence of the enol tautomer. Its integration will be less than 1H.

-

7.8-6.9 ppm (m, 4H, Ar-H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

~5.5 ppm (s, enol-CH): A singlet for the vinylic proton of the enol form.

-

~4.0 ppm (s, 2H, -CH₂-): A singlet for the methylene protons of the keto form.

-

~3.9 ppm (s, 3H, Ar-OCH₃): A sharp singlet for the methoxy group on the aromatic ring.

-

~3.7 ppm (s, 3H, -COOCH₃): A sharp singlet for the methyl ester group.

¹³C NMR (predicted):

-

~200 ppm (C=O, ketone): Carbonyl carbon of the ketone.

-

~168 ppm (C=O, ester): Carbonyl carbon of the ester.

-

~158 ppm (Ar-C-O): Aromatic carbon attached to the methoxy group.

-

~135-110 ppm (Ar-C): Aromatic carbons.

-

~56 ppm (Ar-OCH₃): Methoxy carbon.

-

~52 ppm (-COOCH₃): Methyl ester carbon.

-

~46 ppm (-CH₂-): Methylene carbon.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 | C-H (aromatic) |

| ~2950 | C-H (aliphatic) |

| ~1745 | C=O (ester carbonyl) |

| ~1715 | C=O (ketone carbonyl) |

| ~1600, ~1490 | C=C (aromatic) |

| ~1250 | C-O (aryl ether) |

| ~1100 | C-O (ester) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

M⁺ at m/z = 208: Molecular ion peak.

-

m/z = 177: Loss of -OCH₃.

-

m/z = 149: Loss of -COOCH₃.

-

m/z = 135: [C₆H₄(OCH₃)CO]⁺ fragment (2-methoxybenzoyl cation), likely the base peak.

-

m/z = 107: Loss of CO from the 135 fragment.

-

m/z = 77: Phenyl cation.

Reactivity and Potential Applications

This compound is a versatile intermediate due to its multiple reactive sites.

General Reactivity of β-Keto Esters

References

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a keto ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific data for this compound, this guide leverages information on its closely related isomers, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, to provide representative data and protocols. This document covers the chemical identity, physical and chemical properties, a plausible synthetic route based on the Claisen condensation, and potential applications in drug development, supported by data on the biological activities of similar molecular scaffolds.

Chemical Identity and Properties

While a specific CAS number for this compound could not be definitively identified in public databases, its molecular structure and properties can be inferred from its chemical name and the data available for its isomers.

Synonyms: Methyl 2-methoxybenzoylacetate

Molecular Formula: C₁₁H₁₂O₄

Molecular Weight: 208.21 g/mol

The structural isomers, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, are well-documented and their properties provide a valuable reference point for understanding the target compound.

Table 1: Physicochemical Properties of Methyl 3-(aryl)-3-oxopropanoate Isomers

| Property | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |

| CAS Number | 779-81-7[1] | 22027-50-5[2] |

| Molecular Formula | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[2] |

| Molecular Weight | 208.21 g/mol [1] | 208.21 g/mol [2] |

| Appearance | Not specified | Light yellow crystalline solid[2] |

| Melting Point | Not specified | 40-42 °C[2] |

| Boiling Point | Not specified | 135 °C at 0.27 mmHg[2] |

| Density | Not specified | 1.147 g/cm³ (Predicted)[2] |

Spectroscopic Data (Representative)

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted Features for this compound | Representative Data from Isomers/Related Compounds |

| ¹H NMR | Aromatic protons (approx. 6.8-7.8 ppm), Methylene protons (approx. 3.9 ppm), Methoxy protons (approx. 3.8 ppm), Methyl ester protons (approx. 3.7 ppm) | For Methyl 3-methoxypropionate (a related ester): characteristic shifts for methoxy and ester protons are observed.[3] |

| ¹³C NMR | Carbonyl carbons (approx. 167 and 192 ppm), Aromatic carbons, Methylene carbon, Methoxy carbon, Methyl ester carbon | For Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, characteristic carbonyl and aromatic signals are present.[1] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 208.21 | For Methyl 3-(4-methoxyphenyl)propanoate (lacking the 3-oxo group), the molecular ion peak is at m/z 194.[4] |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibrations for the ketone and ester (approx. 1680-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching. | For Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a strong carbonyl stretch is observed around 1740 cm⁻¹.[5] |

Experimental Protocols: Synthesis

A plausible and widely used method for the synthesis of β-keto esters like this compound is the Claisen condensation .[6] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of the target compound, a crossed Claisen condensation between Methyl 2-methoxybenzoate and methyl acetate would be a suitable approach.

General Protocol for Crossed Claisen Condensation

Materials:

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe) as the base

-

Anhydrous solvent (e.g., Toluene, THF)

-

Aqueous acid (e.g., HCl) for workup

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the anhydrous solvent and the base (e.g., sodium hydride).

-

Addition of Reactants: A mixture of Methyl 2-methoxybenzoate and an excess of methyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

-

Reaction: The reaction mixture is stirred under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled in an ice bath and carefully quenched by the slow addition of a dilute aqueous acid to neutralize the excess base.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure.

Caption: Generalized workflow for the synthesis of this compound via Claisen condensation.

Potential Applications in Drug Development

β-Keto esters are valuable intermediates in organic synthesis and have been explored for their biological activities. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making them useful scaffolds in the design of novel therapeutic agents.

Role as a Synthetic Intermediate

The 1,3-dicarbonyl moiety is a key structural feature in many heterocyclic compounds with diverse pharmacological properties. This compound can serve as a precursor for the synthesis of:

-

Pyrazolones: These are synthesized by reacting β-keto esters with hydrazine derivatives and are known to exhibit antimicrobial and anticancer activities.[11]

-

Other Heterocycles: The reactive methylene group between the two carbonyls can be involved in various condensation reactions to form a wide range of heterocyclic systems.

Potential Biological Activities

While specific biological data for this compound is scarce, the biological activities of related methoxy-substituted compounds and β-keto esters suggest potential areas of investigation:

-

Antimicrobial Activity: Some β-keto esters have been shown to interfere with bacterial quorum sensing, a communication system involved in virulence and biofilm formation.[12]

-

Antifungal Activity: Ester derivatives containing a keto function have been designed and synthesized as inhibitors of glucosamine-6-phosphate synthase, showing antifungal activity against Candida albicans.[13]

-

Antiproliferative and Antioxidant Activity: Methoxy-substituted benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines and significant antioxidant properties.[14] The methoxy group is known to play a role in the antioxidative ability of phenolic compounds.[14]

Caption: Potential applications of this compound in synthesis and drug discovery.

Safety Information

Specific safety data for this compound is not available. However, based on the data for its isomers and related compounds, the following general precautions should be taken.

Table 3: GHS Hazard Statements for Related Compounds

| Compound | GHS Hazard Statements |

| Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Methyl 3-(2-methoxyphenyl)propanoate | H319: Causes serious eye irritation.[15] |

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon data from its isomers and related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this specific molecule. Researchers are encouraged to use the provided synthetic protocol as a starting point and to perform thorough characterization of the resulting product.

References

- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | 42245-42-1 [smolecule.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl 2-methoxybenzoate CAS 606-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]

- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl 3-(2-methoxyphenyl)propanoate | C11H14O3 | CID 562482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral and spectrometric data for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies. Furthermore, it outlines comprehensive, standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery by providing a foundational understanding of the spectroscopic characteristics of this molecule.

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. The NMR data has been generated using computational prediction tools, and the IR data is based on characteristic frequencies of the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted in CDCl₃ at 500 MHz.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.85 - 7.00 | Multiplet | 4H |

| -OCH₃ (aromatic) | 3.90 | Singlet | 3H |

| -CH₂- | 3.85 | Singlet | 2H |

| -OCH₃ (ester) | 3.75 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted in CDCl₃ at 125 MHz.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 195.0 |

| C=O (ester) | 168.0 |

| Ar-C (quaternary, attached to -OCH₃) | 158.0 |

| Ar-CH | 134.0 - 111.0 |

| Ar-C (quaternary, attached to C=O) | 128.0 |

| -OCH₃ (aromatic) | 56.0 |

| -OCH₃ (ester) | 52.5 |

| -CH₂- | 46.0 |

Expected Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| C=O (Ketone) | 1680 - 1700 | Stretch |

| C=O (Ester) | 1735 - 1750 | Stretch |

| C-O (Ester) | 1000 - 1300 | Stretch |

| C-O-C (Aromatic Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Stretch |

| C-H (Aromatic) | 3000 - 3100 (stretch), 690-900 (out-of-plane bend) | Stretch & Bend |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

Expected Mass Spectrometry (MS) Data

Table 4: Expected Mass-to-Charge Ratios (m/z) of Key Fragments for this compound.

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the neat, solid compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: General workflow for the analysis of a chemical compound.

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and available data for its close structural analogs, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, to serve as a valuable resource for researchers.

Introduction

This compound is a keto ester with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-substituted benzene ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the available physicochemical properties, spectral data, and potential synthetic routes for this compound and its structural isomers.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Methoxy-substituted Methyl 3-phenyl-3-oxopropanoate Isomers

| Property | This compound (Predicted/Unavailable) | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate[1] | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate[2] |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol | 208.21 g/mol |

| Melting Point | Not available | Not available | 40-42°C |

| Boiling Point | Not available | Not available | 135°C at 0.27 mmHg |

| Density | Not available | Not available | 1.147 g/cm³ (Predicted) |

| pKa | Not available | Not available | 10.31 (Predicted) |

| Flash Point | Not available | Not available | 138.1°C |

Spectral Data

While specific spectral data for this compound is not available, the expected signals in ¹H NMR, ¹³C NMR, and IR spectra can be inferred from its structure and comparison with its isomers.

Expected Spectral Characteristics:

-

¹H NMR: Signals corresponding to the aromatic protons on the 2-methoxyphenyl group, a singlet for the methoxy group protons, a singlet for the methylene protons between the carbonyl groups, and a singlet for the methyl ester protons.

-

¹³C NMR: Resonances for the aromatic carbons, the two carbonyl carbons (ketone and ester), the methylene carbon, the methoxy carbon, and the methyl ester carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching for the ether and ester, and aromatic C-H stretching.

Experimental Protocols: Synthesis

A general and plausible method for the synthesis of this compound is the Claisen condensation reaction between methyl 2-methoxybenzoate and methyl acetate.

General Synthetic Protocol:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of methyl 2-methoxybenzoate and methyl acetate is added dropwise to the sodium methoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours to ensure the completion of the condensation.

-

Work-up: After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of this compound or its close structural isomers. The reactivity of the β-keto ester moiety suggests potential for various biological interactions, but this remains to be experimentally verified.

Conclusion

This technical guide provides a summary of the predicted and analogous data for this compound. While specific experimental data for this compound is scarce, the information on its isomers offers a solid foundation for researchers interested in its synthesis and potential applications. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

Technical Guide: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also commonly known as methyl 2-methoxybenzoylacetate, is a beta-keto ester derivative of anisole. This class of compounds serves as a versatile scaffold and key intermediate in organic synthesis. The presence of a methoxy group at the ortho position of the phenyl ring, combined with the reactive β-keto ester moiety, makes it a valuable building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structural isomers, with the methoxy group at the meta and para positions, are also recognized for their utility in synthetic chemistry.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Quantitative data for this compound and its isomers are summarized in the table below. It is important to note that while extensive data is available for the meta and para isomers, specific experimental data for the ortho isomer is less commonly reported.

| Property | This compound (ortho) | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (meta) | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (para) |

| IUPAC Name | This compound | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |

| Synonyms | Methyl 2-methoxybenzoylacetate | Methyl 3-methoxybenzoylacetate | Methyl 4-methoxybenzoylacetate |

| CAS Number | Not explicitly assigned | 779-81-7[1] | 22027-50-5[2] |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[2] |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol [1] | 208.21 g/mol [2] |

| Appearance | Predicted: Colorless to pale yellow liquid/solid | - | White to off-white solid |

| Melting Point | Not available | Not available | 40-42 °C[2] |

| Boiling Point | Not available | Not available | 135 °C at 0.27 mmHg[2] |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone. In this specific synthesis, 2'-methoxyacetophenone serves as the ketone precursor, and dimethyl carbonate acts as the ester and acylating agent.

Experimental Protocol: Claisen Condensation

Materials:

-

2'-Methoxyacetophenone

-

Dimethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride (1.2 equivalents). The suspension is stirred under a nitrogen atmosphere.

-

Addition of Reactants: A solution of 2'-methoxyacetophenone (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous THF is prepared and added dropwise to the stirred sodium hydride suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: After cooling the reaction mixture to 0 °C in an ice bath, the reaction is carefully quenched by the slow, dropwise addition of 1M HCl to neutralize the excess sodium hydride and the resulting alkoxide.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its utility lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzoylacetate scaffold is a common feature in a variety of biologically active compounds.

Potential Synthetic Applications:

-

Synthesis of Heterocycles: The β-keto ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many drug molecules.

-

Precursor for Bioactive Molecules: The methoxy group can be a key pharmacophoric feature or can be further modified (e.g., demethylated to a hydroxyl group) to modulate the biological activity of the final compound.

-

Scaffold for Combinatorial Chemistry: The reactive nature of this compound makes it suitable for use in combinatorial chemistry libraries to generate a diverse range of compounds for high-throughput screening.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Claisen condensation.

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Applications

This diagram shows the logical flow from the starting compound to its potential applications in the field of drug discovery.

Caption: Potential applications in drug development.

References

molecular weight of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an aromatic beta-keto ester. Due to the specificity of the ortho- (2-methoxy) isomer, this document synthesizes data from its closely related meta- (3-methoxy) and para- (4-methoxy) isomers, alongside established general methodologies in organic chemistry.

Physicochemical Properties

This compound is an organic compound featuring a methoxy-substituted benzene ring attached to a methyl propanoate backbone with a ketone at the beta position. Its properties are comparable to its isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature | [2] |

| Canonical SMILES | COC1=CC=CC=C1C(=O)CC(=O)OC | N/A |

| InChI Key | (Isomer Dependent) | N/A |

| CAS Number | Not explicitly assigned in search results | N/A |

Synthesis Protocol: Acylation of Methyl Acetate

A common and effective method for synthesizing β-keto esters like this compound is the Claisen condensation, specifically the acylation of a ketone enolate. The following is a generalized protocol.

Reaction:

-

Reactants: Methyl 2-methoxybenzoate and Methyl acetate

-

Base: Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

-

Solvent: Anhydrous solvent such as Tetrahydrofuran (THF) or Diethyl ether

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent.

-

Base Addition: Add the strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil) to the solvent.

-

Enolate Formation: Slowly add Methyl acetate dropwise to the stirred suspension at 0°C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

-

Acylation: Add a solution of Methyl 2-methoxybenzoate in the anhydrous solvent to the enolate mixture dropwise. The reaction is typically exothermic. Maintain the temperature and stir for several hours or until Thin-Layer Chromatography (TLC) indicates the consumption of the starting material.[3]

-

Quenching: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 10% HCl) cooled in an ice bath.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[3]

-

Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous salt such as magnesium sulfate (MgSO₄).[3]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel.

Analytical Workflow

The identity and purity of the synthesized this compound must be confirmed. This typically involves a combination of chromatographic separation and spectroscopic analysis.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or methanol).

-

Chromatographic Separation: Inject the sample into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate it from any residual impurities.[4][5]

-

Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer. The MS detector will fragment the molecule and provide a mass spectrum, which can confirm the molecular weight (m/z = 208.21) and provide structural information based on fragmentation patterns.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure by showing the chemical shifts, integration, and splitting patterns of all hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

-

Purity Assessment: The purity is determined from the GC or HPLC chromatogram by comparing the peak area of the product to the total area of all peaks.

Biological Activity and Applications

While specific biological activities for the ortho-isomer, this compound, are not extensively documented, related methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry. They are often used as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7] The methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological targets like enzymes and receptors, potentially modulating their activity.[7] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this particular isomer.

Visual Diagrams

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

References

- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. env.go.jp [env.go.jp]

- 5. epa.gov [epa.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate | Benchchem [benchchem.com]

Navigating the Synthesis and Handling of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate (the ortho-isomer) was identified during the literature search. The following guide is based on safety data for the closely related meta- and para-isomers and general knowledge of β-keto esters. It is imperative to treat this compound with caution and handle it as potentially hazardous. A thorough risk assessment should be conducted before any experimental work.

Introduction

This compound is a β-keto ester of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. Its reactivity is centered around the active methylene group and the two carbonyl functionalities. This guide provides a comprehensive overview of the known safety and handling protocols for analogous compounds, offering a framework for the safe management of the ortho-isomer in a laboratory setting.

Hazard Identification and Classification

Based on the GHS classifications for the meta-isomer, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, the following hazards are anticipated[1].

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements for the analogous meta- and para-isomers includes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501[1].

Physical and Chemical Properties

| Property | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol |

| CAS Number | 779-81-7 | 22027-50-5 |

| Melting Point | Not available | 40-42 °C |

| Boiling Point | Not available | 135 °C / 0.27 mmHg |

| Flash Point | Not available | 138.1 °C |

Data sourced from PubChem and ChemBK.[1][2]

Experimental Protocols: General Handling and Storage

The following protocols are based on standard practices for handling β-keto esters and irritant chemicals.

Personal Protective Equipment (PPE)

A logical workflow for donning and doffing PPE is crucial for minimizing exposure.

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Chemical Handling

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Storage

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Reactivity Profile

β-keto esters are known for their versatile reactivity. The presence of the ortho-methoxy group may influence the electronic and steric environment of the reactive sites.

Caption: General reactivity pathways for a β-keto ester.

First Aid Measures

The following first aid measures are recommended based on the hazards of analogous compounds.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

While specific safety and handling data for this compound are currently lacking, a cautious approach based on the known hazards of its isomers and the general reactivity of β-keto esters is essential. Researchers must prioritize the use of appropriate personal protective equipment, work in well-ventilated areas, and follow standard laboratory safety protocols. Further investigation into the specific toxicological and physical properties of the ortho-isomer is highly recommended as it becomes more widely studied.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Claisen condensation, a robust and widely utilized method for the formation of carbon-carbon bonds. This document offers detailed experimental protocols, a comparative summary of quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Core Synthesis Pathway: Claisen Condensation

The most effective and commonly employed method for the synthesis of this compound is the Claisen condensation of methyl 2-methoxybenzoate with methyl acetate. This reaction is typically facilitated by a strong base, such as sodium hydride or sodium methoxide, which deprotonates the α-carbon of methyl acetate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester.

Below is a detailed experimental protocol adapted from established procedures for similar β-keto ester syntheses.

Experimental Protocol: Claisen Condensation with Sodium Hydride

This protocol is adapted from the synthesis of the analogous ethyl ester and is expected to provide a good yield of the target methyl ester.

Materials:

-

Methyl 2-methoxybenzoate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

Enolate Formation: A solution of methyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the enolate.

-

Condensation Reaction: A solution of methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for 12-18 hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0°C until the pH is neutral. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its ethyl ester analog, providing a basis for comparison and optimization.

| Parameter | This compound (Projected) | Ethyl (2-methoxybenzoyl)acetate (Reported) |

| Starting Material (Acyl Donor) | Methyl 2-methoxybenzoate | 2'-Methoxyacetophenone |

| Starting Material (Enolate Precursor) | Methyl acetate | Diethyl carbonate |

| Base | Sodium Hydride | Sodium Hydride |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 18 hours | 14.5 hours |

| Yield | Good to Excellent (expected) | 88%[1] |

| Purification Method | Flash Column Chromatography | Flash Column Chromatography[1] |

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via Claisen condensation.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a β-keto ester that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted phenyl ring, makes it an attractive starting material for the synthesis of a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. While specific biological activity data for this exact compound is limited in publicly available literature, its utility can be inferred from the known biological activities of structurally related compounds and its potential to serve as a key intermediate in the synthesis of more complex bioactive molecules.

The methoxyphenyl group is a common motif in many biologically active compounds, contributing to pharmacokinetic and pharmacodynamic properties. The β-keto ester functionality allows for a wide range of chemical transformations, including cyclization reactions to form heterocycles, alkylation, and acylation, providing a scaffold for the generation of diverse chemical libraries for drug discovery.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with generalized experimental protocols for its synthesis and its use in the preparation of biologically relevant scaffolds.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone, or in this case, the self-condensation of an ester followed by reaction with another ester, or more commonly, the reaction of a methyl ester with an acetylating agent in the presence of a strong base. A plausible synthetic route involves the reaction of methyl 2-methoxybenzoate with methyl acetate in the presence of a strong base like sodium methoxide or sodium hydride.

Experimental Protocol: Claisen Condensation

Materials:

-

Methyl 2-methoxybenzoate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

-

Slowly add a solution of methyl 2-methoxybenzoate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene from the dropping funnel to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry.

Synthesis of Pyrazole Derivatives

β-keto esters readily react with hydrazine derivatives to form pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Experimental Protocol: Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazines

-

Ethanol or acetic acid

-

Sodium acetate (optional, as a buffer)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyrazole derivative.

Caption: Synthesis of pyrazole derivatives.

Synthesis of Pyrimidine Derivatives

Reaction with urea, thiourea, or guanidine derivatives can lead to the formation of pyrimidine scaffolds. Pyrimidines are core structures in numerous drugs, including anticancer and antiviral agents.

Experimental Protocol: Pyrimidine Synthesis

Materials:

-

This compound

-

Urea, thiourea, or guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add this compound (1 equivalent) and urea (1.2 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthesis of pyrimidine derivatives.

Potential Biological Activities of Derivatives

While data on this compound itself is scarce, derivatives synthesized from this precursor could exhibit a range of biological activities based on the known pharmacology of similar molecular scaffolds.

| Scaffold | Potential Biological Activity | Rationale / Examples |

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer | Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. Various substituted pyrazoles have shown potent activity against different cancer cell lines. |

| Pyrimidines | Anticancer, Antiviral, Antibacterial | Pyrimidine is a core component of nucleobases and many drugs that interfere with nucleic acid synthesis. Examples include 5-fluorouracil and imatinib. |

| Coumarins | Anticoagulant, Anti-inflammatory, Anticancer | Reaction with phenols can lead to coumarin derivatives. Warfarin is a well-known coumarin-based anticoagulant. |

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its β-keto ester functionality provide access to a wide variety of heterocyclic compounds with proven therapeutic potential. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities in the pursuit of new therapeutic agents. Further investigation into the specific biological profile of this compound and its direct derivatives is warranted to fully realize its potential in drug discovery and development.

Application Notes and Protocols: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 3-(2-methoxyphenyl)-3-oxopropanoate as a key building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined below offer robust methodologies for the preparation of coumarins, pyrazoles, quinolones, and isoxazoles, classes of compounds renowned for their diverse pharmacological activities.

Introduction

This compound is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of heterocyclic systems. Its β-ketoester functionality provides two reactive centers, enabling a range of cyclization and condensation reactions. The presence of the 2-methoxyphenyl substituent can significantly influence the biological activity of the resulting heterocyclic scaffolds, making this building block of particular interest in drug discovery and development.

Application Notes: Synthesis of Heterocycles

The strategic location of the methoxy group on the phenyl ring of the starting material allows for the synthesis of heterocycles with specific substitution patterns that can modulate their biological profiles. The following sections detail the synthesis of four major classes of heterocycles from this compound and highlight their potential applications.

Coumarins: Synthesis via Pechmann Condensation

Coumarins, or 2H-chromen-2-ones, are a prominent class of naturally occurring and synthetic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The Pechmann condensation is a classic and efficient method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[1]

Synthetic Workflow for Coumarin Synthesis

Caption: Pechmann condensation workflow for coumarin synthesis.

Pyrazoles: Synthesis via Knorr Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a variety of clinically used drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2] The Knorr pyrazole synthesis is a fundamental method for their preparation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Synthetic Workflow for Pyrazole Synthesis

Caption: Knorr synthesis workflow for pyrazole derivatives.

Quinolones: Synthesis via Gould-Jacobs Reaction

Quinolones are a class of bicyclic heterocyclic compounds that form the core structure of many synthetic antibacterial agents.[4] The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolones through the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[3][5]

Synthetic Workflow for Quinoline Synthesis

Caption: Gould-Jacobs reaction workflow for quinoline synthesis.

Isoxazoles: Synthesis via Cyclocondensation

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are present in several commercial drugs and exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[6]

Synthetic Workflow for Isoxazole Synthesis

Caption: Cyclocondensation workflow for isoxazole synthesis.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. Researchers should perform small-scale trial reactions to optimize conditions for their specific starting materials.

Protocol 1: Synthesis of 7-Hydroxy-4-(2-methoxyphenyl)coumarin

This protocol is an adaptation of the Pechmann condensation.

Reagents:

-

Resorcinol

-

This compound

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like InCl₃)[8]

-

Ethanol

Procedure:

-

In a round-bottom flask, combine resorcinol (1 equivalent) and this compound (1 equivalent).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-(2-methoxyphenyl)coumarin.

| Product | Catalyst | Reaction Time | Yield (%) | Reference |

| 7-Hydroxy-4-methylcoumarin | p-TsOH (10 mol%) | 180 s (MW) | 51.20 | [9] |

| 4-Methylcoumarin Derivatives | InCl₃ (3 mol%) | 60 min (ball mill) | 52-92 | [8] |

Protocol 2: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5(4H)-one

This protocol follows the principles of the Knorr pyrazole synthesis.

Reagents:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate + Phenylhydrazine | Reflux | 3-methyl-1-phenyl-5-pyrazolone | - | [10] |

| 1,3-dicarbonyl + Hydrazine | Catalytic acid | Pyrazole | - | [3] |

Protocol 3: Synthesis of 4-Hydroxy-2-(2-methoxyphenyl)quinoline

This protocol is based on the Gould-Jacobs reaction.

Reagents:

-

Aniline

-

This compound

-

High-boiling solvent (e.g., Dowtherm A)

Procedure:

-

Combine aniline (1 equivalent) and this compound (1 equivalent) in a reaction vessel.

-

Heat the mixture to facilitate the initial condensation and removal of methanol.

-

Add a high-boiling solvent like Dowtherm A to the resulting intermediate.

-

Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[11] Monitor the reaction by TLC.

-

Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by vacuum filtration and wash with the non-polar solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure quinoline derivative.

| Starting Materials | Conditions | Product | Yield (%) | Reference |

| Aniline + Diethyl ethoxymethylenemalonate | 250 °C (MW) | Ethyl 4-hydroxyquinoline-3-carboxylate | >95 | [12] |

| m-(6,6,6-trifluorohexyloxy)-aniline + Diethyl ethoxymethylenemalonate | 100 °C then Dowtherm A | 7-(6,6,6-trifluorohexyloxy)-3-ethoxycarbonyl-4(1H)-quinolone | 59 | [11] |

Protocol 4: Synthesis of 3-(2-methoxyphenyl)isoxazol-5(4H)-one

This protocol describes the cyclocondensation reaction to form an isoxazolone.

Reagents:

-

This compound

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, pyridine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a base such as sodium acetate (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent to yield the pure isoxazolone derivative.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aldehyde + Hydroxylamine HCl + β-ketoester | 2-aminopyridine / Water | Isoxazol-5(4H)-ones | Appreciable | [13] |

| Aldehyde + Hydroxylamine HCl + β-ketoester | Amine-functionalized cellulose / Water | 3,4-disubstituted isoxazol-5(4H)-ones | Good to high | [14] |

Biological Activity and Signaling Pathways

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.

-

Coumarins derived from this precursor may exhibit antimicrobial and antioxidant properties.[15] Their mechanism of action can involve various cellular pathways, including the modulation of inflammatory responses.

-

Pyrazoles are well-known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17]

-

Quinolones are established antibacterial agents that typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

-

Isoxazoles have been shown to modulate various signaling pathways. For instance, certain isoxazole derivatives can influence the Akt/GSK3β/β-catenin signaling pathway, which is involved in cellular processes like proliferation and differentiation.[11]